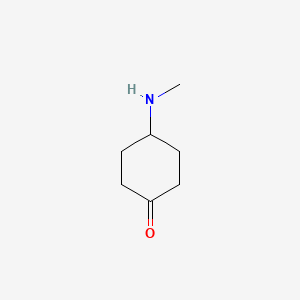

4-(Methylamino)cyclohexanone

Description

Significance in Advanced Organic Synthesis

The significance of 4-(methylamino)cyclohexanone in advanced organic synthesis stems from the dual reactivity imparted by its constituent functional groups. The ketone moiety can undergo a variety of reactions, including nucleophilic additions, alpha-functionalization, and condensations, while the secondary amine can act as a nucleophile or be functionalized to form amides, sulfonamides, or tertiary amines. This dual functionality is crucial for building molecular complexity.

Cyclohexanone (B45756) scaffolds, in general, are highly prevalent in FDA-approved drugs and a multitude of bioactive compounds, making them important targets in synthetic chemistry. nih.gov Methodologies for creating substituted cyclohexanones are of great interest, with modern strategies like tandem carbene and photoredox-catalyzed processes enabling the construction of complex cyclic ketones under mild conditions. nih.govresearchgate.net The synthesis of this compound itself can be envisioned through the reductive amination of 1,4-cyclohexanedione (B43130) with methylamine (B109427), a common and powerful transformation in organic synthesis that forms a C-N bond by converting a carbonyl group to an amine. masterorganicchemistry.com

The presence of the methylamino group specifically is of interest in medicinal chemistry as it can participate in hydrogen bonding and influence a compound's interaction with biological targets. cymitquimica.com The reactivity of the cyclohexanone ring, combined with the directing and interactive properties of the methylamino substituent, makes this compound a valuable starting point for creating diverse molecular libraries for screening and development.

Role as a Key Synthetic Intermediate in Complex Molecular Architectures

This compound and its close analogs serve as pivotal intermediates in the synthesis of intricate molecular structures, particularly spirocyclic systems which are common in pharmaceuticals and natural products. nih.govnih.gov For instance, the related compound 4-(dimethylamino)cyclohexanone (B1313097) has been used to prepare 4-(dimethylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. nih.gov This synthesis involves the addition of organometallic reagents to the cyclohexanone, followed by cyclization, demonstrating a pathway where the cyclohexanone core is transformed into a more complex, three-dimensional structure. nih.gov The resulting tertiary amines were subsequently converted to their secondary methylamino analogues, highlighting a direct synthetic link to derivatives of this compound. nih.gov

Contextualization within Cyclohexanone-Derived Scaffolds and Methylamino-Substituted Cyclic Ketones

The chemical importance of this compound is best understood within the broader context of its structural class. Cyclohexanone-derived scaffolds are fundamental motifs in medicinal chemistry and materials science. nih.govresearchgate.net Their prevalence stems from the conformational pre-organization provided by the six-membered ring, which serves as an attractive scaffold for structure-activity relationship (SAR) analysis in drug development. researchgate.net The synthesis of these carbocyclic scaffolds is a significant challenge, and methods that provide access to them from cycloalkanones are highly valued. nih.gov Traditional industrial syntheses often involve the oxidation of cyclohexane (B81311) or cyclohexanol (B46403) derivatives, or the reduction of phenols. nih.gov

Within this family, methylamino-substituted cyclic ketones represent a specific subclass with significant biological relevance. The arylcyclohexylamine structure, for example, is the backbone of ketamine and its analogues, which are important anesthetic agents and are being explored for other therapeutic uses. ijlpr.comresearchgate.netrsc.org The synthesis of these molecules often involves reactions on a cyclohexanone ring bearing a methylamino group. ijlpr.comresearchgate.netgoogle.com For example, 2-phenyl-2-(methylamino)cyclohexanone is a known ketamine derivative. mdpi.com The synthesis of such compounds can involve various strategies, including the thermal rearrangement of α-hydroxy imines formed from a ketone and methylamine. researchgate.netgoogle.com The development of new synthetic routes to access these structures, such as temperature-regulated nucleophilic substitution and rearrangement reactions, continues to be an active area of research. rsc.org This places this compound firmly within a class of compounds recognized for their utility as precursors to bioactive molecules.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(methylamino)cyclohexan-1-one | nih.gov |

| CAS Number | 2976-84-3 | nih.govchemicalbook.com |

| Molecular Formula | C₇H₁₃NO | nih.govchemicalbook.com |

| Molecular Weight | 127.18 g/mol | nih.govchemicalbook.com |

| Synonyms | 4-(Methylamino)cyclohexan-1-one, Cyclohexanone, 4-(methylamino)- | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIMZXWXSLVBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609666 | |

| Record name | 4-(Methylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-84-3 | |

| Record name | 4-(Methylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylamino Cyclohexanone and Analogues

General Synthetic Strategies for Aminocyclohexanones

The creation of aminocyclohexanones, including 4-(methylamino)cyclohexanone, relies on a few core principles in organic synthesis. These strategies primarily focus on the introduction of the amino group onto a cyclohexanone (B45756) scaffold.

Approaches Involving Cyclohexanone Precursors and Methylamine (B109427) Introduction

A direct and common approach to synthesizing this compound involves starting with a cyclohexanone derivative and introducing the methylamino group. This can be achieved by reacting cyclohexanone with methylamine. pearson.com One practical and scalable method describes a two-step sequence from readily available materials to produce a highly functionalized spirocyclic analogue of this compound, which is isolated as a single diastereomer in high purity. acs.orgacs.org

Another strategy involves the use of a protected form of 4-aminocyclohexanone (B1277472). For instance, 4-N-Alloc-aminocyclohexanone can be synthesized by the amidation of 4-aminocyclohexanone with allyl chloroformate. vulcanchem.com This protecting group strategy allows for selective reactions at other positions of the molecule before deprotection to reveal the amine.

Reductive Amination Pathways

Reductive amination is a cornerstone in the synthesis of amines and is particularly useful for producing aminocyclohexanones. pearson.com This one-pot reaction involves the condensation of a ketone, such as cyclohexanone or its derivatives, with an amine, like methylamine, to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. pearson.comresearchgate.net

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon. pearson.comacs.org For example, a spirocyclic ketone can be reacted with methylamine in ethanol, followed by hydrogenation using a 5% palladium on carbon catalyst to yield the desired methylamino-cyclohexane derivative. acs.org The use of reductive aminases, a class of enzymes, also presents a biocatalytic route for the direct reductive amination of ketones. researchgate.netcore.ac.uk

Multistep Synthetic Routes and Reaction Conditions

More complex synthetic routes are often necessary to achieve specific stereochemistry or to introduce multiple functionalities onto the cyclohexanone ring. These multistep sequences employ a variety of chemical reactions.

Grignard Reactions in Cyclohexanone Ring Functionalization

Grignard reagents are powerful tools for forming new carbon-carbon bonds and can be used to functionalize the cyclohexanone ring. pearson.comorganic-chemistry.org The reaction of a Grignard reagent, such as vinylmagnesium bromide, with cyclohexanone yields a tertiary alcohol. organic-chemistry.orggoogle.com This alcohol can then undergo further transformations. For example, a subsequent chlorination/rearrangement reaction can be used to introduce other functional groups. google.com While Grignard reagents are highly effective, their reactivity requires careful control of reaction conditions, such as temperature, which is often kept between -10 to 40°C. google.com

The table below summarizes typical conditions for Grignard reactions involving cyclohexanone.

| Parameter | Condition |

| Grignard Reagent | Vinylmagnesium bromide, Vinylmagnesium chloride, or Vinylmagnesium iodide |

| Solvent | Tetrahydrofuran (THF) or alkyl ethers (diethyl ether, isopropyl ether) |

| Molar Ratio (Cyclohexanone:Grignard) | 1:1 to 1:3 |

| Temperature | -10 to 40°C (optimal -5 to 20°C) |

This data is based on findings from a patent describing the synthesis of 2-(1-cyclohexenyl) ethylamine. google.com

Oxidation and Reduction Steps in Synthetic Sequences

Oxidation and reduction reactions are fundamental in modifying the cyclohexanone core and its substituents. The ketone functionality of a protected aminocyclohexanone, such as 4-N-Alloc-aminocyclohexanone, can be reduced to the corresponding alcohol, with the potential for stereochemical control depending on the reducing agent used. vulcanchem.com Conversely, an alcohol group can be oxidized to a ketone. For example, 4-substituted amidocyclohexanol can be oxidized to the corresponding cyclohexanone. google.com

Enzymatic approaches, utilizing ketoreductases (KREDs), offer a green alternative for the selective reduction of diones to hydroxyketones, which can be precursors to aminocyclohexanones. d-nb.inforesearchgate.net For instance, the monoreduction of 1,4-cyclohexanedione (B43130) to 4-hydroxycyclohexanone (B83380) can be achieved with high selectivity using certain KREDs. d-nb.inforesearchgate.net

Imine Formation and Subsequent Transformations

The formation of an imine by reacting a ketone with a primary amine is a crucial step in many synthetic pathways leading to aminocyclohexanones. researchgate.netoperachem.com This reaction is reversible, and to drive it towards the product, water is often removed using a Dean-Stark apparatus or molecular sieves. operachem.com The resulting imine can then be reduced to the target amine. researchgate.net A one-pot procedure involving imine formation followed by a Lewis acid-directed reduction can achieve high selectivity in the synthesis of cis-1,4-aminocyclohexanols. researchgate.netresearchgate.net

The table below outlines common laboratory procedures for imine formation.

| Method | Reagents & Conditions |

| Dean-Stark Apparatus | Cycloheptanone (B156872), benzylamine, toluene, reflux for 6 hours. operachem.com |

| Molecular Sieves | 4-tert-butylcyclohexanone, isopropylamine, 4A molecular sieves, anhydrous ether, stirred for 5 hours. operachem.com |

| Hygroscopic Salts | Cyclopentanone, benzylamine, MgSO4, CH3CN, stirred at ambient temperature for 30 minutes. operachem.com |

| Base Catalysis | 1-Benzyl-4-piperidone, allylamine, K2CO3, toluene, stirred overnight at 60°C. operachem.com |

This data is compiled from typical procedures for imine formation. operachem.com

Rearrangement Reactions in Cyclic Ketone Synthesis

Rearrangement reactions are fundamental in organic chemistry for altering the carbon skeleton of a molecule. In the context of cyclic ketone synthesis, several named reactions are pivotal.

The Favorskii rearrangement transforms α-halo ketones and cyclopropanones into carboxylic acid derivatives, often resulting in ring contraction for cyclic α-halo ketones. wikipedia.org The reaction typically proceeds in the presence of a base, such as hydroxide (B78521) or an alkoxide. wikipedia.org The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.org

The Wolff rearrangement converts an α-diazocarbonyl compound into a ketene, which can then be trapped by nucleophiles to form various carboxylic acid derivatives. wikipedia.org This reaction is particularly useful for ring contraction if the starting material is a cyclic α-diazo ketone. wikipedia.org The Arndt-Eistert homologation is a specific application of the Wolff rearrangement where a carboxylic acid is elongated by a methylene (B1212753) unit. wikipedia.org

The Tiffeneau-Demjanov rearrangement is often employed to expand a cyclic ketone into a homolog that is one ring size larger. msu.edu This reaction proceeds through a cyanohydrin intermediate. msu.edu

The Baeyer-Villiger rearrangement oxidizes a ketone to an ester or a cyclic ketone to a lactone using peroxy acids or hydrogen peroxide. wiley-vch.de The migratory aptitude of the substituent groups plays a crucial role in determining the product. wiley-vch.de

The Claisen rearrangement is a wikipedia.orgwikipedia.org sigmatropic rearrangement of an allyl vinyl ether to an α-allyl carbonyl compound. nih.gov This reaction can be used to create sterically congested all-carbon quaternary centers. nih.gov Recent developments have shown that direct nucleophilic addition of an organometallic reagent to a 2-allyloxyenone can trigger the Claisen rearrangement in situ. nih.gov

The Beckmann rearrangement converts an oxime to an amide. wiley-vch.de This reaction has been utilized in the synthesis of various pharmaceuticals. wiley-vch.de

The Bamberger rearrangement converts N-phenylhydroxylamine to 4-aminophenol (B1666318) in the presence of a strong aqueous acid. wiley-vch.de

The Benzilic acid rearrangement involves the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a base. Cyclic diketones can undergo this rearrangement to yield ring-contracted products. wiley-vch.de

Stereoselective Synthesis of Cyclohexanone Derivatives

The stereocontrolled synthesis of cyclohexanone derivatives is of significant interest due to their prevalence in natural products and pharmaceuticals. beilstein-journals.org

Diastereoselective Approaches

Diastereoselective methods aim to control the relative stereochemistry of newly formed stereocenters. Several strategies have been developed to achieve this in cyclohexanone synthesis.

One approach involves the conjugate addition of organocuprates to chiral cyclohexenone substrates. lmaleidykla.lt For instance, the reaction of a chiral cyclohexenone with lithium dibutylcuprate can yield isomeric adducts with high diastereoselectivity. lmaleidykla.lt

Another strategy is the palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups. beilstein-journals.org This cyclization process can proceed with high stereoselectivity, transferring the relative configuration of the precursor to the tricyclic product. beilstein-journals.org

Cascade reactions, such as a [2+2+2] annulation between cyclohexanone, β-nitrostyrene, and 2-arylidene-1,3-indanedione, can afford multisubstituted spiro trans-decalinol derivatives with excellent diastereoselectivity. rsc.org This one-pot, three-component system leads to the formation of three C-C bonds and five contiguous stereocenters. rsc.org

A cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org

Furthermore, a pseudo five-component reaction based on diketene (B1670635) has been developed for the diastereoselective synthesis of cyclohexane-1,3-dicarboxamide derivatives. researchgate.net

The reaction of conjugated enynones with malononitrile (B47326) in the presence of LDA can also lead to the stereoselective synthesis of multisubstituted cyclohexanes. mdpi.com

A chemoselective SN2' condensation of primary enolates of alkyl methyl ketones with dimethyl bromomethylfumarate, followed by a highly diastereoselective reduction and in situ lactonization, provides cis-3,5-disubstituted γ-butyrolactones. nih.gov A similar approach with cyclohexanone enolate yields cis-octahydrobenzofuran with high diastereoselectivity. nih.gov

Large-Scale and Industrial Synthetic Considerations

The industrial production of cyclohexanone, a key precursor for nylons, primarily relies on two major routes: the oxidation of cyclohexane (B81311) and the hydrogenation of phenol (B47542). researchgate.netwikipedia.org

The oxidation of cyclohexane in the air using cobalt catalysts is a common method. wikipedia.org This process yields a mixture of cyclohexanone and cyclohexanol (B46403), known as "KA Oil," which is a primary feedstock for adipic acid production. wikipedia.org

The hydrogenation of phenol is another significant industrial process. researchgate.netwikipedia.org This method can be tailored to favor the production of either cyclohexanone or cyclohexanol. atamankimya.com A newer process involves the hydroalkylation of benzene (B151609) to cyclohexylbenzene, which is then oxidized and cleaved to produce phenol and cyclohexanone, avoiding the acetone (B3395972) by-product of the cumene (B47948) process. wikipedia.org

For the synthesis of specific derivatives like this compound, practical and scalable processes are crucial for pharmaceutical research. A two-step sequence starting from readily available materials has been described for the synthesis of a spirocyclic analog of this compound, which is isolated as a single diastereomer in high purity. acs.orgacs.orgresearchgate.net This process involves a reductive amination of a spirocyclic ketone with methylamine, followed by hydrogenation. acs.org

The synthesis of 4-[N-(4-Chloro-benzyl)-methylamino]-cyclohexanone has been achieved by reacting 4-[N-(4-chloro-benzyl)-amino]-cyclohexanone with methyl iodide in the presence of potassium carbonate in dimethylformamide. prepchem.com

Electrochemical Synthesis Methods for Methylaminocyclohexanone Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds. In the context of methylaminocyclohexanone derivatives, electrochemical approaches have been explored.

The electrochemical oxidation of catechol in the presence of ketamine has been used to synthesize 2-(2-chlorophenyl)-2-[(3,4-dihydroxyphenyl)(methyl)amino]cyclohexanone. researchgate.netresearchgate.net This process involves an ECE (electrochemical-chemical-electrochemical) mechanism where the electrochemically generated o-quinone undergoes a 1,4-Michael addition with ketamine. researchgate.netresearchgate.net

Similarly, the electro-oxidation of catechol derivatives in the presence of N-methylbenzylamine as a nucleophile leads to the formation of new aminocyclohexanone derivatives through a 1,4-Michael addition reaction. researchgate.net

Furthermore, a one-pot electrochemical synthesis of 2-aminothiazoles has been developed from the reaction of active methylene ketones with thioureas, mediated by NH4I. beilstein-journals.org This method utilizes constant current electrolysis and avoids the need for external oxidants. beilstein-journals.org

A multi-step synthesis has been reported for 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a derivative of ketamine. figshare.com The final step involves a thermal rearrangement to expand the cyclopentanol (B49286) ring to a cyclohexylketone. figshare.com

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanisms of Methylamino Group Introduction and Derivatization

The introduction of a methylamino group onto a cyclohexanone (B45756) ring is most commonly achieved through reductive amination . This versatile reaction converts a carbonyl group into an amine in a one-pot process. researchgate.net The mechanism proceeds in two main stages:

Imine/Enamine Formation: The process begins with the nucleophilic attack of methylamine (B109427) on the electrophilic carbonyl carbon of a cyclohexanone precursor, such as 4-oxocyclohexanecarboxylate (B1232831) or cyclohexanedione. This addition forms an unstable tetrahedral intermediate known as a hemiaminal. researchgate.net Under weakly acidic conditions, the hemiaminal undergoes dehydration (loss of a water molecule) to form an iminium ion, which equilibrates to an imine or its tautomer, an enamine. researchgate.netacs.org The removal of water is crucial to shift the equilibrium towards the formation of this intermediate. researchgate.net

Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond. This reduction can be accomplished using various reducing agents. Common laboratory reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is also a prevalent method, particularly in industrial applications. researchgate.netnih.gov

Biocatalytic approaches using imine reductases (IREDs) have also been developed for the reductive amination of ketones, offering high stereoselectivity.

The derivatization of the resulting methylamino group can be achieved through standard amine chemistry. For example, N-alkylation can occur via nucleophilic substitution. The secondary amine can be converted to a tertiary amine by reaction with an alkyl halide, such as methyl iodide, in the presence of a weak base like potassium carbonate to neutralize the acid byproduct.

The table below summarizes various catalysts and conditions used for introducing the methylamino group via reductive amination.

| Reactant(s) | Catalyst/Reducing Agent | Solvent | Conditions | Product | Reference(s) |

| Spirocyclic ketone, Methylamine | 5% Palladium on Carbon, H₂ | Ethanol | 40-42 °C, 20-21 bar | (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one | researchgate.net |

| 4-Oxocyclohexanecarboxylic acid derivative, Methylamine | Titanium(IV) isopropoxide, Sodium borohydride | N/A | Mild conditions | N-methyl secondary amines | |

| Cyclohexanone, Methylamine | Imine Reductases (IREDs) | Buffered aqueous solution | N/A | N-methylcyclohexylamine | |

| 4-cyano-cyclohex-3-ene-1-carboxylic acid | Raney nickel, NH₄OH | Methanol | N/A | 4-aminomethyl-3-cyclohexene-1-carboxylic acid | nih.govacs.org |

Nucleophilic Addition Reactions to Carbonyl Groups in Cyclohexanones

The carbonyl group of cyclohexanones is a key site of reactivity, characterized by its electrophilic carbon atom, which is susceptible to attack by nucleophiles. pearson.com This fundamental reaction, known as nucleophilic addition, changes the carbonyl carbon's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The initial step in reductive amination, where the amine nitrogen attacks the carbonyl carbon, is a prime example of this mechanism. researchgate.netfiveable.me Similarly, the reaction of cyclohexanone with a cyanide nucleophile (from NaCN) leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a cyano (-CN) group on the same carbon. pearson.com The stereochemistry of nucleophilic addition to the cyclohexanone ring is influenced by a balance of steric hindrance, which favors equatorial attack, and electronic factors, which can favor axial attack. researchgate.netacs.org

When the cyclohexanone ring contains a double bond conjugated to the carbonyl group (an α,β-unsaturated system like cyclohexenone), nucleophiles can attack at the β-carbon instead of directly at the carbonyl carbon. This process is termed conjugate addition or 1,4-addition. chemeurope.comwikipedia.org The electrophilicity of the β-carbon is a result of resonance with the electron-withdrawing carbonyl group. wikipedia.org

The mechanism involves the nucleophile adding to the β-carbon, which pushes the π-electrons of the double bond to form a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation of this enolate at the α-carbon yields the final saturated ketone product. wikipedia.orglibretexts.org For example, the reaction of methylamine with 2-cyclohexenone results in the formation of 3-(N-methylamino)-cyclohexanone. chemeurope.comwikipedia.org This reaction is often under thermodynamic control, favoring the more stable 1,4-adduct over the 1,2-adduct. libretexts.org

A critical aspect of cyclohexanone chemistry is the acidity of the α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group). In the presence of a base, an α-hydrogen can be removed to form a resonance-stabilized intermediate called an enolate. oregonstate.edu This process is reversible.

Enolate formation is the first step in many important reactions, including α-alkylation and condensation reactions. rsc.orglibretexts.org The enolate is a powerful nucleophile that can react with electrophiles (like alkyl halides) at the α-carbon. rsc.org

Enolates are also central to keto-enol tautomerism. Tautomers are constitutional isomers that rapidly interconvert, typically by the migration of a proton. libretexts.org The ketone form of cyclohexanone exists in equilibrium with its enol form, which has a C=C double bond and a hydroxyl group. oregonstate.eduyoutube.com Although the keto form is heavily favored at equilibrium for simple ketones like cyclohexanone, the enol is a reactive intermediate responsible for reactions like acid-catalyzed halogenation. openstax.orgmsu.edu The tautomerization process can be catalyzed by either acid or base. oregonstate.eduopenstax.org

Intramolecular Rearrangements in Arylcyclohexylamine Synthesis

The synthesis of certain complex arylcyclohexylamines, a class of compounds that includes important pharmaceuticals, can involve significant intramolecular rearrangements where the cyclohexanone ring is either formed or modified. wikipedia.org

One notable example is the Tiffeneau-Demjanov rearrangement , which provides a method for one-carbon ring expansion. wikipedia.org This reaction transforms a 1-aminomethyl-cycloalkanol into an enlarged cycloketone upon treatment with nitrous acid. wikipedia.orgnumberanalytics.com The mechanism involves the diazotization of the primary amine to form a diazonium ion, which is an excellent leaving group (N₂). numberanalytics.com Departure of the nitrogen gas triggers a 1,2-migration of a carbon atom from the ring to the adjacent carbon, expanding the ring and forming a new, larger ketone. numberanalytics.comnumberanalytics.com For instance, cis-2-aminomethylcyclohexanol can rearrange to form cycloheptanone (B156872). The stereochemistry of the starting material is crucial, as the migrating group must be positioned anti-periplanar to the departing diazonium group for the rearrangement to occur efficiently. stackexchange.comechemi.com

Another type of rearrangement observed in this context is the Favorskii rearrangement . This reaction typically involves the treatment of an α-halo ketone with a base, resulting in a ring-contracted carboxylic acid derivative. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen. wikipedia.orgkharagpurcollege.ac.in Subsequent cleavage of this strained intermediate by a nucleophile (like hydroxide (B78521) or an alkoxide) leads to the rearranged product. researchgate.netacs.org While this is a ring-contraction, related mechanisms are relevant in the synthesis of complex cyclic systems.

In the synthesis of some ketamine analogs, a thermal rearrangement has been used to expand a cyclopentanol (B49286) ring into a cyclohexanone structure, demonstrating another pathway to construct the core arylcyclohexylamine skeleton. researchgate.net

Oxidation and Reduction Mechanisms

The functional groups of 4-(Methylamino)cyclohexanone can undergo both oxidation and reduction through various mechanisms.

Reduction Mechanisms: The ketone's carbonyl group can be readily reduced to a secondary alcohol, yielding [4-(methylamino)cyclohexyl]methanol. This transformation is typically achieved using hydride-reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated during workup to give the alcohol.

Oxidation Mechanisms: The secondary amine group is susceptible to oxidation. It can be oxidized to an N-oxide, particularly when the amine is first converted to its tertiary form. jst.go.jpgoogle.com In some cases, oxidative N-dealkylation can occur, removing the methyl group. researchgate.net The cyclohexanone ring itself can be subjected to more forceful oxidation, though this often leads to ring-opening. For example, oxidation of the corresponding N-protected aminocyclohexane derivatives can lead to the formation of diols or other oxidized products. jst.go.jpacs.org

The table below highlights reagents for these transformations.

| Transformation | Reagent(s) | Functional Group Targeted | Product Type | Reference(s) |

| Reduction | Sodium borohydride (NaBH₄) | Ketone | Alcohol | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Ketone | Alcohol | |

| Oxidation | m-CPBA | Secondary/Tertiary Amine | N-Oxide | jst.go.jp |

| Oxidation | Potassium permanganate, Chromium trioxide | Ketone/Ring | Carboxylic acids (ring-opening) |

Substitutional Reaction Pathways

Substitutional reactions involving this compound can occur at several positions, primarily at the nitrogen atom or the α-carbon to the ketone.

N-Substitution: The secondary methylamino group can act as a nucleophile. It can be further alkylated, for instance, in a reaction with alkyl halides to form tertiary amines. organic-chemistry.orgrsc.orgacs.org This is a standard Sₙ2 reaction where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. To prevent over-alkylation, which is common as the resulting tertiary amine is often more nucleophilic, specific conditions or protecting group strategies may be employed. acs.org

α-Substitution: The carbons adjacent to the carbonyl group (α-carbons) are activated for substitution reactions. libretexts.org This reactivity proceeds through the formation of an enol or enolate intermediate, as described previously. msu.edu Once the enolate is formed by deprotonation with a strong base (e.g., lithium diisopropylamide, LDA), it can act as a nucleophile and attack various electrophiles. rsc.org A common and synthetically useful reaction is α-alkylation , where the enolate reacts with an alkyl halide to form a new carbon-carbon bond at the α-position. rsc.org For unsymmetrical ketones, the choice of base and reaction conditions (kinetic vs. thermodynamic control) can direct the alkylation to a specific α-carbon. rsc.org This pathway is fundamental to building molecular complexity on the cyclohexanone scaffold, such as in the synthesis of arylcyclohexylamines where an aryl group is introduced at the α-position. wikipedia.orgresearcher.life

Mannich Reactions in Derivatization of Cyclohexanones

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org The product is a β-amino carbonyl compound, known as a Mannich base. wikipedia.org

The general mechanism commences with the formation of an iminium ion from the reaction of the amine and the aldehyde. wikipedia.org Subsequently, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. wikipedia.org This is a carbon-carbon bond-forming step. tandfonline.com

In the context of this compound, the molecule can theoretically act as two of the three components required for the Mannich reaction: the secondary amine and the enolizable ketone.

As the Amine Component: The secondary amine of this compound can react with an aldehyde, such as formaldehyde, to form an iminium ion. This electrophilic species can then be attacked by an external enolizable ketone (e.g., acetophenone) to yield a new, more complex β-aminoketone.

As the Ketone Component: The cyclohexanone ring, with its α-hydrogens, can enolize and act as the nucleophile. In a reaction with an iminium ion formed from an external amine (e.g., dimethylamine) and formaldehyde, the enolate of this compound would attack the iminium ion, leading to aminomethylation at the α-position to the carbonyl group.

An intramolecular Mannich reaction is also a possibility, where the amine and the enolizable ketone are part of the same molecule. researchgate.net Such reactions are pivotal in the synthesis of various alkaloid natural products. researchgate.net For this compound, this would require the introduction of an aldehyde functionality into the molecule, which could then lead to the formation of a bicyclic system.

The stereoselectivity of Mannich reactions involving cyclic ketones like cyclohexanone can often be controlled, leading to the preferential formation of either syn or anti diastereomers. rsc.org For instance, studies on the Mannich reaction of cyclohexanone with anilines and aldehydes using an organoantimony(III) halide catalyst have shown high diastereoselectivity. rsc.org

Table 1: Examples of Mannich Reactions with Cyclohexanone Derivatives

| Ketone | Amine | Aldehyde | Catalyst | Product | Reference |

| Cyclohexanone | Aniline | Benzaldehyde | Organoantimony(III) fluoride | anti-2-(Anilino(phenyl)methyl)cyclohexan-1-one | rsc.org |

| Acetophenone | Aniline | Benzaldehyde | Sodium Acetate | 3-Anilino-1,3-diphenylpropan-1-one | tandfonline.com |

| Cyclohexanone | Pyrrolidine | Formaldehyde | (S)-Proline | (S)-2-(Pyrrolidin-1-ylmethyl)cyclohexan-1-one | wikipedia.org |

Michael Addition Reactions in Electrochemical Synthesis

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. thieme-connect.com This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the Michael acceptor. thieme-connect.com

This compound can participate in Michael additions in several ways:

As a Nucleophile (Aza-Michael Addition): The secondary amine group can act as a nucleophile and add to a Michael acceptor. This specific type of Michael addition is termed an aza-Michael reaction. For example, reaction with an α,β-unsaturated ester would lead to the formation of a β-amino ester derivative. The reactivity of amines in aza-Michael additions is well-established and is a common method for the synthesis of β-amino compounds. rsc.org

As a Nucleophile (via Enolate): The ketone can be deprotonated to form an enolate, which is a soft nucleophile that can add to a Michael acceptor. This would result in the formation of a 1,5-dicarbonyl compound or a related structure.

As a Precursor to a Michael Acceptor: Dehydration of a hydroxyl derivative of this compound could potentially form an α,β-unsaturated ketone, which would then be able to act as a Michael acceptor.

Electrochemical methods have emerged as a green and efficient tool in organic synthesis, allowing for reactions to be carried out under mild conditions, often without the need for chemical oxidants or reductants. rsc.orgsioc-journal.cn In the context of the Michael addition, electrochemistry can be used to generate the nucleophile or to activate the Michael acceptor. For instance, the electrochemical reduction of a suitable precursor could generate the enolate of this compound in situ, which could then react with a Michael acceptor.

While specific studies on the electrochemical synthesis involving Michael additions of this compound are not prevalent in the searched literature, the principles of electrosynthesis are broadly applicable. numberanalytics.com For example, the synthesis of β-aminoketones has been achieved through a process involving a Michael reaction as a key step. acs.org

Table 2: Examples of Michael Addition Reactions

| Nucleophile (Michael Donor) | Acceptor | Product Type | Reference |

| Amine | α,β-Unsaturated Ketone | β-Aminoketone | rsc.org |

| Enolate of a Ketone | α,β-Unsaturated Ester | 1,5-Dicarbonyl Compound | thieme-connect.com |

| Vinylmagnesium Bromide/Amine | Amide (forms vinyl ketone in situ) | β-Aminoketone | acs.org |

This table provides generalized examples of Michael additions to illustrate the reaction. Specific research findings for this compound in this reaction are not detailed in the cited literature.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a precise structural assignment for 4-(Methylamino)cyclohexanone can be achieved. The analysis presented is based on established principles and comparison with structurally similar compounds, such as cyclohexanone (B45756) and other N-methylated cycloalkylamines.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The key proton environments include the methyl group attached to the nitrogen (N-CH₃), the proton on the nitrogen itself (N-H), the methine proton at the C4 position (CH-N), and the methylene (B1212753) protons on the cyclohexanone ring at the C2/C6 and C3/C5 positions.

Due to the chair conformation of the cyclohexane (B81311) ring, the methylene protons are diastereotopic, meaning the axial and equatorial protons are in different chemical environments and would ideally appear as distinct signals. However, rapid chair-flipping at room temperature often leads to time-averaged signals, simplifying the spectrum. The electron-withdrawing effect of the adjacent carbonyl group deshields the protons at the C2 and C6 positions, shifting them downfield compared to the protons at C3 and C5. The methine proton at C4 is deshielded by the attached nitrogen atom. The signal for the N-H proton can be broad and its chemical shift is often solvent-dependent; it may also not be observed if it undergoes rapid exchange with a deuterated solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on spectral analysis of analogous compounds.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.70 - 2.85 | Multiplet | 1H | H4 (CH-N) |

| ~ 2.45 | Singlet | 3H | N-CH₃ |

| ~ 2.25 - 2.40 | Multiplet | 4H | H2, H6 (CH₂) |

| ~ 1.80 - 1.95 | Multiplet | 4H | H3, H5 (CH₂) |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected, corresponding to the carbonyl carbon, the methine carbon bonded to the amino group, the two sets of non-equivalent methylene carbons in the ring, and the methyl carbon.

The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield, typically above 200 ppm for cyclohexanones. The C4 carbon, directly attached to the electronegative nitrogen atom, appears in the range typical for amino-substituted carbons. The C2/C6 carbons are slightly deshielded due to their proximity to the carbonyl group, while the C3/C5 carbons are more shielded. The N-methyl carbon gives a characteristic signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on spectral analysis of analogous compounds.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 210.5 | C1 (C=O) |

| ~ 58.2 | C4 (CH-N) |

| ~ 40.8 | C2, C6 (CH₂) |

| ~ 31.5 | N-CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations. These two techniques are complementary and provide a characteristic "fingerprint" for this compound.

The FTIR spectrum of this compound is dominated by a few key absorption bands that confirm the presence of its primary functional groups. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of a six-membered cyclic ketone. The presence of the secondary amine is confirmed by the N-H stretching vibration, which typically appears as a single, moderately intense band in the high-wavenumber region. Other important vibrations include C-H stretching from the methyl and methylene groups, and the C-N stretching vibration.

Table 3: Predicted FTIR Spectral Data for this compound Data is predicted based on spectral analysis of analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| ~ 3310 | Medium | N-H Stretch | Secondary Amine |

| 2945, 2860 | Strong | C-H Stretch | CH₂ and CH₃ groups |

| ~ 1715 | Strong | C=O Stretch | Ketone |

| ~ 1450 | Medium | C-H Bend | CH₂ Scissoring |

Table 4: Predicted Raman Spectral Data for this compound Data is predicted based on spectral analysis of analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 2940, 2855 | Strong | C-H Stretch | CH₂ and CH₃ groups |

| ~ 1710 | Weak-Medium | C=O Stretch | Ketone |

| ~ 1445 | Strong | C-H Bend | CH₂ Scissoring |

| ~ 850 | Strong | Ring Breathing | Cyclohexane Skeleton |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insight into its structure through the analysis of fragmentation patterns. For this compound (C₇H₁₃NO), the molecular weight is 127.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 127.

The fragmentation of the molecular ion is dictated by the most stable resulting cations and neutral losses. Two primary fragmentation pathways are expected for this molecule:

Alpha-cleavage adjacent to the nitrogen atom: This is a characteristic fragmentation for amines. Cleavage of the C3-C4 or C4-C5 bond would lead to the formation of a stable iminium ion. The most likely fragmentation is the loss of a C₃H₅O radical, leading to a prominent peak at m/z 70, corresponding to the [C₄H₈N]⁺ iminium ion.

Cleavage adjacent to the carbonyl group: Ketones also undergo alpha-cleavage. Loss of a propyl radical ([C₃H₇]˙) from the ring would result in a fragment at m/z 84.

The interplay of these pathways provides a unique mass spectrum that confirms the connectivity of the methylamino group and the cyclohexanone ring. The base peak in the spectrum is often the most stable fragment ion, predicted here to be the iminium cation at m/z 70.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound and its salts, such as the hydrochloride derivative. Despite extensive efforts, no published studies detailing the single-crystal structural determination of this compound or its simple salts were identified.

Consequently, the presentation of a data table with crystallographic parameters (unit cell dimensions, space group, etc.) and a detailed discussion of the specific bond lengths and angles for this compound is not possible at this time. The absence of such data in the public domain indicates that a single-crystal XRD study for this particular compound has likely not been performed or reported.

Further research, involving the successful growth of a single crystal of this compound or a suitable derivative and subsequent analysis by X-ray diffraction, would be required to generate the crystallographic data necessary for a complete structural elucidation.

Theoretical and Computational Investigations of 4 Methylamino Cyclohexanone

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including equilibrium geometries, conformational energies, and electronic characteristics. For a molecule like 4-(Methylamino)cyclohexanone, DFT calculations would be crucial in elucidating its three-dimensional structure and reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The conformational landscape of this compound is expected to be dominated by the chair conformation of the cyclohexane (B81311) ring, which minimizes angular and torsional strain. The key determining factor for the most stable conformer would be the orientation of the 4-methylamino group, which can exist in either an axial or equatorial position.

Computational studies on similar 4-substituted cyclohexanones consistently show that the equatorial conformer is generally more stable than the axial conformer. This preference is attributed to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, that arise when a substituent occupies an axial position. In the case of this compound, the methylamino group in an axial position would experience steric repulsion from the axial hydrogens at the C2 and C6 positions. DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the geometry of both the axial and equatorial conformers. These calculations would yield the precise bond lengths, bond angles, and dihedral angles for each conformer, as well as their relative energies, confirming the greater stability of the equatorial isomer.

Table 1: Illustrative Optimized Geometrical Parameters for Equatorial and Axial Conformers of a Generic 4-Substituted Cyclohexanone (B45756) (Calculated via DFT)

| Parameter | Equatorial Conformer | Axial Conformer |

| Relative Energy (kcal/mol) | 0.00 | > 1.5 |

| C1=O Bond Length (Å) | ~1.22 | ~1.22 |

| C4-N Bond Length (Å) | ~1.46 | ~1.47 |

| C-C-C Bond Angles (°) | 110-112 | 110-113 |

| C-N-C Bond Angle (°) | ~112 | ~111 |

Note: The data in this table is illustrative and based on general values for substituted cyclohexanones. Specific values for this compound would require dedicated computational studies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Parameters

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the methylamino group, due to the presence of its lone pair of electrons. The LUMO is likely to be centered on the carbonyl group (C=O), specifically the antibonding π* orbital. A DFT calculation would provide the energies of these orbitals and a visual representation of their spatial distribution. From the HOMO and LUMO energies, various electronic parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived, offering further insights into the molecule's reactivity.

Table 2: Illustrative Frontier Orbital Energies and Electronic Parameters for a Generic Aminocyclohexanone

| Parameter | Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ 1.2 |

| HOMO-LUMO Gap (ΔE) | ~ 7.7 |

| Ionization Potential (I) | ~ 6.5 |

| Electron Affinity (A) | ~ -1.2 |

| Electronegativity (χ) | ~ 2.65 |

| Chemical Hardness (η) | ~ 3.85 |

Note: These values are representative and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for protonation or interaction with electrophiles. The area around the nitrogen atom of the methylamino group would also exhibit a negative potential due to the lone pair, though likely less intense than that of the carbonyl oxygen. Regions of positive potential would be expected around the hydrogen atoms, particularly the one attached to the nitrogen.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Harmonic and Anharmonic Vibrational Wavenumber Predictions

DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other factors. Therefore, the calculated harmonic frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data.

For a more accurate prediction, anharmonic frequency calculations can be performed. These calculations account for the non-quadratic nature of the potential energy surface and provide a more realistic description of the vibrational modes. However, anharmonic calculations are computationally more demanding than harmonic calculations. The calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the ketone, N-H stretching and bending of the secondary amine, and various C-H and C-C stretching and bending modes of the cyclohexane ring and methyl group.

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Substituted Cyclohexanone

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Harmonic Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | ~1750 | ~1715 | ~1710-1720 |

| N-H Stretch | ~3450 | ~3350 | ~3300-3400 |

| C-N Stretch | ~1150 | ~1110 | ~1100-1150 |

| CH₂ Scissoring | ~1480 | ~1450 | ~1440-1460 |

Note: The presented frequencies are typical ranges and require specific calculations for this compound.

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts.

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate geometry optimization is a prerequisite for reliable NMR predictions. The GIAO-DFT calculations would be performed on the optimized geometry of the most stable conformer (the equatorial conformer) of this compound. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the protons on the methyl group, the N-H proton, and the various non-equivalent protons on the cyclohexane ring. Similarly, the ¹³C NMR spectrum would show signals for the carbonyl carbon, the carbon atoms of the cyclohexane ring, and the methyl carbon. Comparing the predicted chemical shifts with experimental data can help in the definitive assignment of the NMR signals and confirm the proposed structure and conformation.

Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~210 | N-H | ~1.5-2.5 |

| C4 | ~55 | H4 | ~2.5-3.0 |

| C3, C5 | ~35 | H3, H5 (ax) | ~1.2-1.5 |

| C2, C6 | ~40 | H3, H5 (eq) | ~1.8-2.1 |

| CH₃ | ~30 | H2, H6 (ax) | ~1.6-1.9 |

| H2, H6 (eq) | ~2.2-2.5 | ||

| CH₃ | ~2.3-2.6 |

Note: These chemical shift values are estimates based on related structures and would need to be confirmed by specific GIAO-DFT calculations for this compound.

In-Depth Computational Analysis of this compound Remains Elusive

Computational chemistry is a powerful tool for understanding molecular interactions. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are commonly employed to elucidate the intricate network of forces that govern molecular structure and behavior. These methods can provide valuable insights into hydrogen bonding, van der Waals forces, and other non-covalent interactions that are crucial for a compound's physical and chemical properties.

For many molecules, extensive computational studies are available, offering detailed analyses of their electronic structure and intermolecular forces. For instance, research on related compounds often includes data on bond critical points, electron density distribution, and the energetic components of interactions, such as electrostatic, dispersion, and induction forces. Such studies are instrumental in predicting molecular behavior, designing new materials, and understanding biological activity.

While general principles of computational chemistry and hydrogen bonding are well-established, their specific application to this compound to generate detailed, peer-reviewed research findings appears to be a gap in the current scientific literature. The PubChem database, a comprehensive resource for chemical information, lists basic properties for this compound, including a hydrogen bond donor count of one and a hydrogen bond acceptor count of two, which are computationally derived. However, this information is general and does not provide the in-depth analysis of non-covalent interactions and specific hydrogen bonding parameters that would be expected from dedicated theoretical studies.

The absence of such specific research means that a detailed discussion on the non-covalent interactions and hydrogen bonding analysis of this compound, complete with data tables and in-depth research findings, cannot be constructed at this time. Further computational research would be necessary to provide the specific data required for a thorough and scientifically accurate article on this topic.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

4-(Methylamino)cyclohexanone serves as a crucial starting material for the synthesis of more intricate and functionally diverse organic molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal precursor for constructing complex molecular architectures.

One notable application is in the synthesis of spirocyclic compounds, which are of significant interest in pharmaceutical research. For example, it is a key precursor in the practical and scalable synthesis of (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a highly functionalized building block. acs.orgresearchgate.netacs.org This process involves a two-step sequence that begins with readily available materials and results in a single diastereomer in high chemical purity. acs.orgresearchgate.netacs.org

The synthesis of α-phenyl cycloheptanone (B156872) derivatives involving a methylamine (B109427) group at the alpha position has also been investigated, highlighting the role of related cyclohexanone (B45756) structures in accessing novel molecular frameworks. iau.ir Furthermore, the general class of 4-substituted cyclohexanones, to which this compound belongs, are important intermediates for various materials, including liquid crystals and agrochemicals. google.com

Building Block for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is a valuable building block for their construction. sigmaaldrich.com The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for intramolecular cyclization reactions or sequential reactions to form a variety of heterocyclic rings.

The synthesis of (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one is a prime example of its use in creating complex heterocyclic systems. acs.orgresearchgate.netacs.org This spirocyclic lactam is a potentially useful building block for pharmaceutical research. acs.orgresearchgate.net The synthesis of 2-pyridinylbenzoxazole derivatives through intramolecular photosubstitution reactions of related amide precursors further illustrates the utility of cyclohexanone derivatives in forming heterocyclic structures. researchgate.net

Intermediate in the Production of Specialty Chemicals

The utility of this compound extends to its role as an intermediate in the production of specialty chemicals. These are chemicals produced for specific applications and are often characterized by their complex structures and high purity requirements.

A derivative, this compound 2,2-dimethyltrimethylene ketal hydrochloride, is listed as a specialty intermediate for the pharmaceutical industry. evotec.com This protected form of the molecule allows for selective reactions at other sites of a larger molecule without interference from the ketone group. The synthesis of such ketals, for instance, N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine,hydrochloride, demonstrates the modification of this compound for specific synthetic purposes. chemsrc.com

The related compound, [4-(methylamino)cyclohexyl]methanol, is also utilized in the industrial production of specialty chemicals, where laboratory synthesis methods are scaled up to ensure high purity and efficacy for the development of new materials.

Utilization in Stereoselective Synthetic Pathways

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals, where the three-dimensional arrangement of atoms can dictate biological activity. This compound and its derivatives are employed in stereoselective synthetic pathways to control the spatial orientation of functional groups.

A notable example is the development of a selective and practical approach for the formation of cis-1,4-aminocyclohexanol. researchgate.net This method involves a one-pot imine formation and a Lewis acid-directed imine reduction, resulting in a highly selective attack by the reducing agent. researchgate.net Such stereochemical control is crucial for the synthesis of biologically active molecules.

Furthermore, the synthesis of (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one as a single diastereomer underscores the importance of stereocontrol in reactions involving this scaffold. acs.orgresearchgate.netacs.org The conformation of the cyclohexane (B81311) ring and its substituents is a key factor in determining the potency of compounds at biological receptors, as seen in studies of conformationally constrained cyclohexanes and cyclohexenes for 5-HT1A and SSRI activity. researchgate.net The stereoselective synthesis of aminodiols from related cyclohexene (B86901) derivatives for use as chiral catalysts also highlights the broader utility of such structures in asymmetric synthesis. mdpi.com

Biological and Medicinal Chemistry Research Utilizing 4 Methylamino Cyclohexanone Scaffolds

Design and Synthesis of Novel Chemical Entities for Biological Evaluation

The synthesis of derivatives based on the 4-(methylamino)cyclohexanone scaffold is a key area of research for developing new biologically active compounds. nih.govjst.go.jpsioc-journal.cn

One common synthetic route involves the modification of the methylamino group. For instance, 4-[N-(4-Chloro-benzyl)-methylamino]-cyclohexanone can be synthesized by dissolving 4-[N-(4-chloro-benzyl)-amino]-cyclohexanone in dimethylformamide, followed by the addition of potassium carbonate and methyl iodide. prepchem.com Another approach focuses on creating spiro compounds. For example, 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives have been prepared as analogs of other psychoactive compounds. This synthesis involves the reaction of 4-(dimethylamino)cyclohexanone (B1313097) with n-butyllithium and benzanilide, followed by acidification to create spiro-isobenzofuran-3'-ones. nih.gov These intermediates can then be further modified to produce a range of derivatives. nih.gov

Researchers have also explored the synthesis of more complex molecules where the this compound moiety is incorporated into a larger structure. For example, derivatives have been designed where the phenyl ring of a lead compound was replaced with a cyclohexane (B81311) group to evaluate the impact on antitumor and MMP inhibitory activities. jst.go.jp

The synthesis of these novel compounds often involves multi-step processes. For instance, the synthesis of certain flavonoid derivatives with a 4-dimethylamino group has been achieved, and their structures confirmed using techniques like 1H NMR and ESI-MS. sioc-journal.cn

Investigation of Molecular Interactions with Biological Targets

The this compound scaffold and its derivatives are known to interact with various biological targets, including enzymes and receptors. jst.go.jp

Enzyme Interaction and Inhibition Studies

Derivatives of this compound have shown potential as enzyme inhibitors. For example, studies on UTX-121 derivatives, where the phenyl ring was replaced with a cyclohexane group, were conducted to evaluate their inhibitory activities against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. jst.go.jp Some of these synthesized compounds demonstrated significant inhibitory activity against these enzymes, which are involved in cancer progression. jst.go.jprsc.org

In a different context, cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride, a related cyclohexane derivative, has been investigated for its binding affinity to specific enzyme targets, showing significant inhibition rates and suggesting potential as a therapeutic agent for metabolic disorders. The presence of the methylamino group is believed to play a role in these interactions.

The versatility of the cyclohexane scaffold is further highlighted by the design of inhibitors for other enzymes like 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), where 2-(2-nitrobenzoyl)cyclohexane-1,3-dione (B3061382) analogues were synthesized and evaluated. acs.org

Receptor Binding Profiling

The this compound scaffold is a key component in compounds targeting various receptors, particularly in the central nervous system. For instance, analogues of ketamine and phencyclidine (PCP) containing a cyclohexanone (B45756) or cyclohexane ring have been shown to be high-affinity ligands for the PCP-site on the glutamate (B1630785) NMDA receptor. plos.orgplos.org

Specifically, methoxetamine, an analogue of ketamine, and various methoxy (B1213986) analogues of PCP have demonstrated significant affinity for NMDA receptors. plos.org The structural features of these molecules, including the cyclohexane ring, are crucial for their binding to the receptor. researchgate.net

Furthermore, research on other cyclohexane derivatives has revealed interactions with other receptor types. For example, some N-(2-aminocyclohexyl)arylacetamide derivatives have been identified as highly selective κ-opioid analgesics. acs.org

Exploration of Structure-Activity Relationships in Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds derived from the this compound scaffold. These studies involve systematically modifying the chemical structure and evaluating the resulting changes in biological activity. jst.go.jp

In the development of novel matrix metalloproteinase-2/9 (MMP-2/9) inhibitors, SAR studies were conducted on derivatives of a lead compound, UTX-121. jst.go.jp It was found that replacing the phenyl ring with a cyclohexane group, among other modifications, influenced the antitumor and MMP inhibitory activities. jst.go.jp For instance, certain substitutions on the p-tolyl group of UTX-121, such as replacing the methyl group with chlorine or fluorine, led to significantly higher antitumor activity and suppression of MMP-2/9 expression. jst.go.jp

Another study investigating NMDA receptor ligands categorized potential antagonists into two classes, one of which included α-amino-2-phenylcyclohexanone derivatives. researchgate.net The SAR analysis revealed that the binding affinity was influenced by the substituents on the phenyl ring and the amino group. For these cyclohexanone derivatives, maximum binding affinity was achieved with a hydrogen atom on the amino group and a hydroxyl group on the phenyl ring. researchgate.net

Preclinical Evaluation Methodologies for Analogue Series

The preclinical evaluation of analogue series derived from this compound involves a variety of in vitro and in vivo assays to determine their biological activity and potential therapeutic applications. nih.govjst.go.jp

In Vitro Biological Activity Assays

A common method for evaluating the potential of new compounds is through in vitro cytotoxicity assays. For example, the antitumor activity of novel 4-dimethylamino flavonoid derivatives was assessed by measuring their cytotoxic effects on the HepG2 cell line using the thiazolyl blue tetrazolium bromide (MTT) assay. sioc-journal.cn Similarly, the in vitro cytotoxicity of methotrexate (B535133) analogs was evaluated on human lung carcinoma (A549) cells. mdpi.com

Enzyme inhibition assays are also a key component of preclinical evaluation. The inhibitory activity of compounds against specific enzymes is often measured to determine their potency. For instance, the IC50 values of methotrexate analogs against dihydrofolate reductase (DHFR) were determined using a spectrophotometric assay. mdpi.com

For compounds targeting the central nervous system, in vitro assays are used to assess their effects on specific biological pathways. For example, the antitetrabenazine activity of spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives was measured, as inhibition of tetrabenazine-induced ptosis is a characteristic of many antidepressants. nih.gov

Below is a table summarizing some of the in vitro assays used for evaluating derivatives of this compound and related compounds.

| Assay Type | Target | Cell Line/System | Purpose |

| Cytotoxicity Assay | Cancer Cells | HepG2, A549, MDA-MB-231 | To determine the antitumor activity of the compounds. sioc-journal.cnmdpi.comacs.org |

| Enzyme Inhibition Assay | DHFR, MMPs | Purified enzymes | To measure the potency of the compounds as enzyme inhibitors. jst.go.jpmdpi.com |

| Antitetrabenazine Activity | CNS Effects | In vivo (rats) | To assess potential antidepressant activity. nih.gov |

| Receptor Binding Assay | NMDA Receptor | Radioligand binding | To determine the affinity of compounds for the receptor. plos.org |

Molecular Docking Studies

The this compound scaffold and its parent structure, cyclohexanone, are recognized as versatile starting points in medicinal chemistry for the development of novel therapeutic agents. Molecular docking studies are frequently employed to predict the binding affinities and interaction modes of ligands derived from these scaffolds with various biological targets. These in silico methods provide crucial insights into the structure-activity relationships that guide the synthesis and optimization of new drug candidates.

Research has demonstrated the utility of the cyclohexanone core in designing molecules with specific biological activities. For instance, in one study, novel indazole derivatives synthesized from substituted cyclohexanones were subjected to molecular docking analysis against the DNA gyrase enzyme (PDB ID: 1KZN), a validated target for antibacterial agents. jmchemsci.com The results indicated that specific derivatives displayed excellent bonding interactions within the enzyme's active site, suggesting a potential mechanism for their observed antibacterial properties. jmchemsci.com

| Compound | Target Enzyme | Key Interactions | Finding | Reference |

| Indazole 5D | DNA Gyrase | Not specified | Showed excellent bonding interaction with the enzyme's active site. | jmchemsci.com |

| Indazole 5F | DNA Gyrase | Not specified | Showed excellent bonding interaction with the enzyme's active site. | jmchemsci.com |

In another line of research, cyclohexanone was used as a nucleophile in the synthesis of new heterocyclic compounds, including pyran and pyridine (B92270) derivatives, designed as inhibitors of cyclooxygenase-2 (COX-2). mdpi.com The COX-2 enzyme is a key target in inflammation therapy. mdpi.com Molecular docking was performed on the most potent compounds to elucidate their binding modes against the COX-2 active site. The in silico results aligned with the in vitro biological evaluation, confirming the potential of these scaffolds as anti-inflammatory agents. mdpi.com

| Compound | Target Enzyme | Finding | Reference |

| Compound 6 | COX-2 | Showed potent anti-inflammatory properties and favorable docking results. | mdpi.com |

| Compound 11 | COX-2 | Showed potent anti-inflammatory properties and favorable docking results. | mdpi.com |

| Compound 12 | COX-2 | Displayed the most potent anti-inflammatory properties in the series. | mdpi.com |

| Compound 13 | COX-2 | Showed potent anti-inflammatory properties and favorable docking results. | mdpi.com |

Furthermore, bis-chalcone derivatives synthesized from cyclohexane have been investigated for their cytotoxic activity against breast cancer cell lines. bmrat.org Molecular docking studies were conducted against the cancer receptor 3ERT. The results helped to explain the structure-activity relationships, noting that substitutions on the aromatic rings influenced the cytotoxic activity. bmrat.org

Assessment of Potential for Immunomodulatory Properties

The this compound scaffold is part of a broader class of compounds that are being explored for their ability to modulate the immune system. The immunomodulatory effects of this chemical family are of significant interest for developing treatments for a range of conditions, including autoimmune diseases and cancer. google.com

Research into related heterocyclic systems, such as thiazoles, has shown that certain derivatives can exhibit significant immunomodulatory and cytotoxic potentials. mdpi.com For example, a series of newly synthesized thiazole (B1198619) analogues were tested for their activity on macrophage cell lines, with some compounds displaying notable effects, suggesting that specific structural motifs can confer immunomodulatory properties. mdpi.com

A prominent example of a structurally similar compound with well-documented immunomodulatory effects is ketamine, chemically known as (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone. transpopmed.orgmdpi.com Ketamine is recognized for its anti-inflammatory properties and its ability to interact with various components of the immune system. researchgate.net Studies have shown that ketamine can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α. frontiersin.org It has also been observed to inhibit the activation and migration of macrophages. transpopmed.org The N-methyl-D-aspartate (NMDA) receptor, a primary target of ketamine, is also found on immune cells such as lymphocytes and natural killer (NK) cells, suggesting a mechanism by which ketamine and its analogues could exert their immunomodulatory effects. mdpi.com Clinical studies have confirmed that even low doses of S-ketamine, an isomer of ketamine, can attenuate postoperative immunosuppression by increasing the percentages of CD3+ and CD4+ T cells. frontiersin.org

| Compound/Derivative Class | Finding | Potential Mechanism | Reference |

| Thiazole Analogues | Certain derivatives displayed effective cytotoxic and immunomodulatory potentials against macrophage cell lines. | Presence of specific electron-donating groups and substituted rings. | mdpi.com |

| Ketamine | Suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) and inhibits macrophage activation. transpopmed.orgfrontiersin.org | Antagonism of NMDA receptors, which are expressed on various immune cells. mdpi.comresearchgate.net | transpopmed.orgmdpi.comresearchgate.netfrontiersin.org |

| S-Ketamine | Attenuated postoperative immunosuppression by increasing the percentage and absolute counts of CD3+ and CD4+ T cells in patients. frontiersin.org | Modulation of cellular immune function, potentially via NMDA receptor antagonism. frontiersin.org | frontiersin.org |

These findings collectively suggest that the this compound core structure is a promising scaffold for the development of novel immunomodulatory agents. The established effects of the closely related molecule, ketamine, provide a strong rationale for the continued investigation of this chemical class in the context of immune-related diseases. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of 4-(methylamino)cyclohexanone and its derivatives traditionally relies on methods that can be resource-intensive and generate significant waste. A forward-looking approach necessitates the adoption of green chemistry principles to minimize the environmental impact of their production. Research in this area is geared towards the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and improve energy efficiency. nih.gov

Furthermore, the exploration of water as a reaction medium presents an attractive, environmentally friendly alternative to volatile organic solvents. mjcce.org.mk The development of heterogeneous catalysts, particularly those supported on materials like silica, is another promising avenue. researchgate.net These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. upv.esliv.ac.uk The use of bifunctional catalysts that can promote multiple reaction steps in a single pot would further enhance the efficiency and sustainability of the synthesis. google.com The application of non-toxic reagents, such as replacing hazardous brominating agents with safer alternatives, is also a critical aspect of developing greener synthetic routes. ias.ac.inresearchgate.net

Key strategies for greener synthesis include:

Catalysis: Employing reusable solid-supported catalysts to simplify purification and reduce waste. researchgate.netupv.es

Alternative Solvents: Utilizing water or ionic liquids as environmentally benign reaction media. mjcce.org.mkias.ac.in

Energy Efficiency: Implementing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product.